An In-depth Technical Guide to 4-Chloromethyl-3-(2,6-dichlorophenyl)-5-methylisoxazole: A Key Synthetic Intermediate
An In-depth Technical Guide to 4-Chloromethyl-3-(2,6-dichlorophenyl)-5-methylisoxazole: A Key Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Building Block
4-Chloromethyl-3-(2,6-dichlorophenyl)-5-methylisoxazole, bearing the CAS number 303225-22-1, is a halogenated heterocyclic compound that serves as a crucial intermediate in synthetic organic chemistry. While not as extensively documented as its carboxylic acid or carbonyl chloride counterparts, its true value lies in the reactive chloromethyl group, which provides a versatile handle for the construction of more complex molecular architectures. The 3-(2,6-dichlorophenyl)-5-methylisoxazole scaffold is a recurring motif in compounds of pharmaceutical and agrochemical interest, and this chloromethyl derivative offers a direct route for its incorporation. This guide provides a comprehensive overview of its synthesis, chemical properties, and potential applications, with a focus on its role as a pivotal building block in medicinal chemistry and drug discovery.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of 4-Chloromethyl-3-(2,6-dichlorophenyl)-5-methylisoxazole is fundamental for its effective use in research and development.
| Property | Value |
| CAS Number | 303225-22-1 |
| Molecular Formula | C₁₁H₈Cl₃NO |
| Molecular Weight | 276.55 g/mol |
| IUPAC Name | 4-(chloromethyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole |
| Synonyms | BUTTPARK 91\12-45 |
| Appearance | Likely a white to off-white solid |
A Plausible Synthetic Pathway: From Carboxylic Acid to a Reactive Intermediate
While a definitive, published protocol for the synthesis of 4-Chloromethyl-3-(2,6-dichlorophenyl)-5-methylisoxazole is not widely available, a logical and efficient synthetic route can be postulated based on established organic chemistry transformations. The most probable pathway commences from the more readily available 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid.
The proposed multi-step synthesis involves:
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Activation of the Carboxylic Acid: The synthesis likely begins with the conversion of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid to its more reactive acid chloride derivative, 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. This is a standard transformation, typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
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Reduction to the Alcohol: The resulting carbonyl chloride is then reduced to the corresponding primary alcohol, (3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl)methanol. This reduction can be accomplished using a variety of reducing agents, with sodium borohydride (NaBH₄) being a common and selective choice for the reduction of acid chlorides to alcohols.
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Chlorination of the Alcohol: The final step is the conversion of the hydroxymethyl group to the target chloromethyl group. This transformation is readily achieved using a variety of chlorinating agents. Thionyl chloride is a prime candidate for this step, as it produces gaseous byproducts (SO₂ and HCl), which simplifies the purification of the final product. Other reagents like phosphorus trichloride (PCl₃) or phosphorus pentachloride (PCl₅) could also be employed.
Caption: Proposed synthetic pathway to 4-Chloromethyl-3-(2,6-dichlorophenyl)-5-methylisoxazole.
The Role in Drug Discovery: A Gateway to Novel Molecular Entities
The synthetic utility of 4-Chloromethyl-3-(2,6-dichlorophenyl)-5-methylisoxazole stems from the reactivity of the chloromethyl group, which can readily undergo nucleophilic substitution reactions. This allows for the covalent attachment of the isoxazole moiety to a wide array of molecular scaffolds, making it a valuable tool for lead optimization in drug discovery programs.
The 3-(2,6-dichlorophenyl)-5-methylisoxazole core is a privileged structure in medicinal chemistry, appearing in molecules with a range of biological activities. The dichloro-substituted phenyl ring can engage in favorable interactions with biological targets, while the isoxazole ring can act as a bioisostere for other functional groups and contribute to the overall pharmacokinetic profile of a molecule.
Potential Therapeutic Applications of Derivatives:
Derivatives synthesized from this intermediate could potentially target a variety of diseases. The isoxazole nucleus is present in a number of approved drugs and clinical candidates with diverse therapeutic applications, including:
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Anti-inflammatory agents
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Anticancer agents
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Antimicrobial agents
The chloromethyl group can be displaced by a variety of nucleophiles, including amines, thiols, and alcohols, to generate a library of new chemical entities for biological screening.
Caption: Synthetic utility of 4-Chloromethyl-3-(2,6-dichlorophenyl)-5-methylisoxazole.
Experimental Protocol: A Representative Nucleophilic Substitution
The following is a generalized, exemplary protocol for a nucleophilic substitution reaction using 4-Chloromethyl-3-(2,6-dichlorophenyl)-5-methylisoxazole. This protocol should be adapted and optimized for specific substrates and reaction conditions.
Objective: To synthesize a novel amine derivative by reacting 4-Chloromethyl-3-(2,6-dichlorophenyl)-5-methylisoxazole with a primary or secondary amine.
Materials:
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4-Chloromethyl-3-(2,6-dichlorophenyl)-5-methylisoxazole
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A primary or secondary amine (1.1 equivalents)
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Anhydrous polar aprotic solvent (e.g., acetonitrile, DMF)
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A non-nucleophilic base (e.g., diisopropylethylamine, triethylamine) (1.2 equivalents)
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Inert gas atmosphere (e.g., nitrogen, argon)
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Standard laboratory glassware and magnetic stirrer
Procedure:
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To a dry, round-bottom flask under an inert atmosphere, add 4-Chloromethyl-3-(2,6-dichlorophenyl)-5-methylisoxazole (1 equivalent) and the anhydrous solvent.
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Stir the solution at room temperature until the starting material is fully dissolved.
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Add the amine (1.1 equivalents) to the reaction mixture, followed by the dropwise addition of the non-nucleophilic base (1.2 equivalents).
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Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
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Upon completion of the reaction, cool the mixture to room temperature.
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Quench the reaction by the addition of water.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired amine derivative.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety and Handling
Potential Hazards:
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Corrosive: Likely to cause severe skin burns and eye damage.
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Irritant: May cause respiratory irritation.
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Harmful if swallowed.
Recommended Personal Protective Equipment (PPE):
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Chemical-resistant gloves (e.g., nitrile)
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Safety goggles or a face shield
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Laboratory coat
Handling and Storage:
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Avoid inhalation of dust or vapors.
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Avoid contact with skin, eyes, and clothing.
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Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion: A Valuable Asset in the Synthetic Chemist's Toolbox
4-Chloromethyl-3-(2,6-dichlorophenyl)-5-methylisoxazole represents a valuable, albeit under-documented, synthetic intermediate. Its utility lies in its ability to readily introduce the biologically relevant 3-(2,6-dichlorophenyl)-5-methylisoxazole moiety into a wide range of molecular scaffolds. For researchers in drug discovery and medicinal chemistry, this compound serves as a key building block for the synthesis of novel compounds with the potential for a variety of therapeutic applications. A clear understanding of its probable synthetic route and its reactivity is essential for unlocking its full potential in the development of next-generation pharmaceuticals.
References
Given the nature of this compound as a likely intermediate, direct citations are scarce. The references below provide context on the synthesis and utility of related isoxazole compounds.
- Synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride.Chinese Journal of Modern Applied Pharmacy.
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.US Patent US20030139606A1. This patent describes the synthesis of a related isoxazole derivative, highlighting the industrial relevance of this class of compounds.
- Safety Data Sheet for 3-(Chloromethyl)-5-phenylisoxazole.Fisher Scientific. Provides safety information for a structurally similar chloromethylisoxazole, which can be used to infer the hazards of the title compound.
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The 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry. MDPI. This paper discusses the importance of certain chemical scaffolds in drug discovery, a concept relevant to the utility of the isoxazole core.[1]
